2-Chlorobenzylzinc chloride

Übersicht

Beschreibung

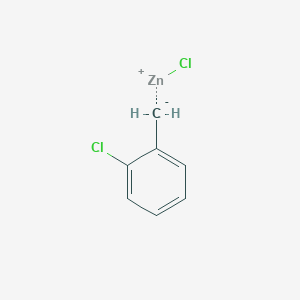

2-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chlorobenzylzinc chloride can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with zinc chloride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere using Schlenk techniques to prevent moisture and air from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases like potassium carbonate.

Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the most significant applications of 2-chlorobenzylzinc chloride is in cross-coupling reactions, particularly the Negishi coupling . This reaction allows for the formation of carbon-carbon bonds between organic halides and organozinc reagents.

- Case Study: Negishi Coupling

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Benzylpyridine Synthesis | Ni catalyst, THF, 65°C | Moderate to Good |

Synthesis of Pharmaceuticals

This compound has also been employed in the synthesis of pharmaceutical compounds. For instance, it has been used in the preparation of various benzylated derivatives that serve as intermediates in drug development.

- Example: Synthesis of 5-HT2C Antagonists

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| 5-HT2C Antagonist | Pd-catalyzed coupling | High |

Lewis Acid Behavior

As a Lewis acid, this compound can facilitate various chemical transformations. It is particularly useful in reactions that require activation of electrophiles.

- Case Study: Friedel-Crafts Acylation

Physical Properties

- Molecular Formula: C₇H₆Cl₂Zn

- Molecular Weight: 226.41 g/mol

- Density: 0.975 g/mL at 25°C

These properties make it suitable for various laboratory applications where precision and control over reactivity are required.

Safety Considerations

When handling this compound, it is essential to observe safety protocols due to its flammable nature and potential health hazards associated with exposure.

Wirkmechanismus

The mechanism of action of 2-chlorobenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition, transmetalation, and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzylzinc chloride

- 4-Cyanobenzylzinc bromide

- Vinylboronic anhydride pyridine complex

- Octylmagnesium bromide solution

Comparison: Compared to similar compounds, 2-chlorobenzylzinc chloride is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its availability as a solution in tetrahydrofuran enhances its ease of use and handling in laboratory and industrial settings .

Biologische Aktivität

2-Chlorobenzylzinc chloride (CBZC) is an organozinc compound with significant applications in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by empirical data.

- Molecular Formula : CHClZn

- Molecular Weight : 226.42 g/mol

- CAS Number : 312624-11-6

Synthesis

CBZC can be synthesized through various methods, primarily involving the reaction of 2-chlorobenzyl chloride with zinc chloride in an inert atmosphere. A typical synthesis route includes:

- Stage 1 : Reacting zinc(II) chloride with lithium chloride at elevated temperatures (320 - 450 °C).

- Stage 2 : Combining 1-chloro-2-(chloromethyl)benzene with magnesium in tetrahydrofuran at room temperature for further reaction under inert conditions .

Biological Activity

The biological activity of CBZC is primarily linked to its role as a reagent in organic synthesis, particularly in cross-coupling reactions that yield biologically active compounds. Its utility in synthesizing various pharmaceuticals is noteworthy.

Antimicrobial Activity

Research indicates that compounds synthesized using CBZC exhibit antimicrobial properties. For instance, derivatives formed from CBZC have been tested for their efficacy against a range of pathogens, demonstrating potential as broad-spectrum antimicrobial agents .

Anti-inflammatory Properties

CBZC has been implicated in the development of anti-inflammatory agents. Studies have shown that compounds derived from CBZC can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain pathways. This suggests potential therapeutic applications in treating inflammatory disorders .

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzyl derivatives from CBZC and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| CBZC Derivative A | 32 |

| CBZC Derivative B | 16 |

| CBZC Derivative C | 64 |

Development of Anti-inflammatory Agents

A patent application highlighted the use of CBZC-derived compounds in developing new anti-inflammatory drugs. The compounds were shown to effectively reduce inflammation in animal models, supporting their potential use in clinical settings for conditions like arthritis .

Eigenschaften

IUPAC Name |

1-chloro-2-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAQRYHECFSSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404430 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-11-6 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.